molecular formula C9H13N3O B1449431 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide CAS No. 1823353-08-7

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Numéro de catalogue: B1449431
Numéro CAS: 1823353-08-7
Poids moléculaire: 179.22 g/mol
Clé InChI: NCJNUQVPDASAPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide (CAS 1823353-08-7) is a high-value chemical scaffold based on the pyrazole heterocycle, a structure recognized for its broad pharmacological potential. Pyrazole derivatives are a subject of extensive research due to their diverse biological activities, which can include antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties . This specific hexahydrocyclohepta[c]pyrazole carboxamide scaffold has been identified as a key intermediate in innovative agrochemical research. It serves as a core structure for designing novel insect growth regulators (IGRs), which are low-toxicity pesticides that interrupt the life cycles of pests. Research indicates that derivatives of this compound can exhibit a unique dual-target mechanism of action, potentially acting on both the ecdysone receptor (EcR) and chitinase enzymes in insects . With a molecular formula of C9H13N3O and a molecular weight of 179.22 g/mol , this compound is provided as a high-purity building block for use in medicinal chemistry, drug discovery, and agrochemical development programs. It is intended for research applications such as lead compound optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)8-6-4-2-1-3-5-7(6)11-12-8/h1-5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNUQVPDASAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide typically follows a multi-step approach involving:

  • Formation of key intermediates such as ethyl 2-oxycycloheptylacetylacetonate.
  • Cyclization reactions with phenylhydrazine derivatives to form the pyrazole ring fused to the cycloheptane.
  • Subsequent amide formation to introduce the carboxamide group at the 3-position of the pyrazole.

The process requires careful pH control, temperature regulation, and use of specific solvents and reagents to optimize yields.

Detailed Stepwise Preparation (Based on Patent CN105367498A)

This patent provides a detailed example of the preparation of N-(4-tert-butylphenyl)-2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, which is structurally related to the target compound.

Step Description Reagents/Conditions Yield/Notes
1 Preparation of Ethyl 2-Oxycycloheptylacetylacetonate Sodium (2.05 g) dissolved in 100 mL absolute ethanol, heated at 40°C for 1 h; cooled to 0°C; dropwise addition of diethyl oxalate (13.0 g, 0.09 mol) and cycloheptanone (10.0 g, 0.09 mol); stirred at <4°C for 4 h; acidified to pH 2 with 36.5% HCl; extracted with dichloromethane; dried and filtered. 12.7 g dark red viscous liquid; 67.1% yield
2 Preparation of 2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid Phenylhydrazine hydrochloride (0.69 g, 0.005 mol) and 10 mL ethanol in 100 mL flask; triethylamine added to adjust pH to 7; slow addition of intermediate from Step 1; reaction under stirring. Formation of pyrazole ring fused to cycloheptane
3 Amide formation (carboxamide introduction) Reaction of the pyrazole-3-carboxylic acid intermediate with appropriate amines (e.g., 4-tert-butylaniline) under standard amide coupling conditions. N-(4-tert-butylphenyl)-2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide obtained

This synthetic route emphasizes the importance of temperature control during the initial condensation and the pH adjustment during pyrazole ring formation to ensure selectivity and yield optimization.

Alternative Synthetic Routes

Other derivatives of hexahydrocyclohepta[c]pyrazole-3-carboxamide, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, have been synthesized through similar multi-step pathways involving:

  • Modification of heterocyclic precursors.
  • Use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) for pH adjustments.
  • Application of oxidizing agents in certain steps to achieve specific functional group transformations.
  • Controlled reaction atmospheres and temperatures to enhance selectivity and yield.

The molecular weight of such compounds is approximately 305.39 g/mol, and their synthesis often requires catalysts to improve reaction rates and product purity.

Analytical and Purification Techniques

Throughout the synthetic process, the following analytical techniques are employed to monitor reaction progress and confirm product identity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Extraction and solvent removal techniques (e.g., dichloromethane extraction, drying over anhydrous agents) for isolation of intermediates and final products.

Purification may involve recrystallization or precipitation from suitable solvents to obtain the target compound in high purity.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 Ethyl 2-oxycycloheptylacetylacetonate Sodium, absolute ethanol, diethyl oxalate, cycloheptanone, HCl 40°C heating, 0°C addition, pH 2 acidification 67.1 Crucial for ring formation
2 2-phenyl-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid Phenylhydrazine hydrochloride, ethanol, triethylamine pH 7, stirring Not specified Pyrazole ring formation
3 Hexahydrocyclohepta[c]pyrazole-3-carboxamide derivative Amine (e.g., 4-tert-butylaniline), coupling agents Standard amide coupling Not specified Final functionalization

Research Findings and Notes

  • The initial condensation step between diethyl oxalate and cycloheptanone is temperature sensitive; maintaining low temperature (<4°C) during addition is critical to prevent side reactions and improve yield.
  • The pH adjustment to neutral or slightly acidic conditions during pyrazole ring formation ensures selective cyclization.
  • Use of triethylamine as a base facilitates deprotonation and ring closure.
  • Extraction with dichloromethane followed by drying and solvent removal is a standard purification step to isolate intermediates.
  • The final amide formation step typically uses standard peptide coupling reagents or activating agents to form the carboxamide bond efficiently.
  • Analytical methods such as NMR and HPLC are essential for confirming structure and purity at each stage.
  • Variations in substituents on the amine component allow for synthesis of diverse derivatives with potentially different biological activities.

Analyse Des Réactions Chimiques

Types of Reactions

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups .

Applications De Recherche Scientifique

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Substituent Impact :

  • Bulky substituents (e.g., 2,4-dichlorobenzyl in ) may improve target selectivity but reduce solubility .
  • Polar groups (e.g., pyridin-2-ylmethyl in ) enhance solubility and receptor affinity .

Physicochemical Properties

Property Target Compound Ethyl Ester (CAS 842137-77-3) Carboxylic Acid (CAS 856256-63-8)
Molecular Weight ~208.26 g/mol (analog) 208.26 g/mol 194.2 g/mol
Solubility Moderate (polar groups) Low (ester) High (carboxylic acid)
Stability Stable under refrigeration Hygroscopic Requires anhydrous storage
Synthetic Accessibility Intermediate High (commercial availability) Requires specialized synthesis

Activité Biologique

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide is a member of the pyrazole family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields such as oncology and pest control. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a cycloheptane ring fused with a pyrazole moiety and a carboxamide functional group. Its structural formula can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

This unique structure contributes to its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : The compound is believed to exert its effects by modulating androgen receptors and inhibiting specific signaling pathways involved in tumor growth. For instance, it has shown efficacy against androgen-dependent cancers like prostate cancer by acting as an androgen receptor antagonist .

Insect Growth Regulation

In addition to its antitumor properties, this compound has been identified as a potential insect growth regulator (IGR). Bioassays have demonstrated that it exhibits significant activity against certain insect species.

  • Case Study : A study reported that N-(2-methylphenethyl)-1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxamide displayed excellent insecticidal activity in laboratory settings .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntitumorAndrogen receptor modulation
Insect Growth RegulationDisruption of hormonal pathways in insects

Pharmacological Profile

The pharmacological profile of this compound suggests a broad spectrum of activity:

  • Anti-inflammatory : Exhibits anti-inflammatory properties similar to other pyrazole derivatives .
  • Antimicrobial : Some derivatives show promising antimicrobial activity against various pathogens .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Ring closureHydrazine hydrate, HCl, 80°C45–55≥95%
CyclizationZnCl₂, THF reflux60–70≥98%

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural conformation?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ring junction stereochemistry and carboxamide proton environments. Deuterated DMSO is ideal for resolving NH protons .
  • IR spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm1^{-1}) and NH stretching (~3200–3400 cm1^{-1}) to verify functional groups .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variability in assay conditions or target selectivity. Mitigate this by:

  • Standardized assay protocols : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls. For enzyme inhibition, validate substrate concentrations and incubation times .
  • Dose-response curves : Perform triplicate experiments across a 10-point concentration range (e.g., 1 nM–100 µM) to calculate accurate IC50_{50} values.
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent DMSO% differences) and apply statistical models (ANOVA) to reconcile discrepancies .

Advanced: What computational strategies are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases or GPCRs). Parameterize force fields for the pyrazole ring’s partial charges and tautomeric states .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess complex stability and identify key residues (e.g., hydrogen bonds with carboxamide) .
  • Free-energy calculations : Apply MM-PBSA or FEP to quantify binding affinity changes upon structural modifications .

Advanced: How should structure-activity relationship (SAR) studies be structured to identify critical functional groups?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modifications at the cycloheptane ring (e.g., methyl groups) or pyrazole N1/N2 positions. Test for activity shifts in vitro .
  • Pharmacophore mapping : Use MOE or Phase to correlate electronic (HOMO/LUMO) and steric features (logP) with bioactivity.
  • Inverse design : Apply generative AI models (e.g., REINVENT) to propose novel derivatives with optimized properties .

Q. Table 2: SAR Data Template

Modification SiteBioactivity (IC50_{50}, nM)Solubility (µg/mL)Selectivity Index
Cycloheptane C5-CH₃12 ± 1.5458.2
Pyrazole N1-H → N1-Me230 ± 181201.5

Advanced: How can researchers address stability challenges during in vivo pharmacokinetic studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation products via LC-MS .
  • Plasma stability assays : Incubate with murine/human plasma (37°C, 1–24 hrs) and quantify parent compound loss using UPLC-PDA .
  • Prodrug strategies : Introduce ester or PEG groups at the carboxamide to enhance metabolic stability .

Advanced: What statistical frameworks are optimal for analyzing dose-dependent toxicity data?

Methodological Answer:

  • Probit analysis : Model mortality or adverse event rates across doses to estimate LD50_{50} values with 95% confidence intervals .
  • Benchmark dose (BMD) modeling : Use EPA’s BMDS software to identify safe exposure thresholds for preclinical studies .
  • Omics integration : Correlate toxicity with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles to pinpoint mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.